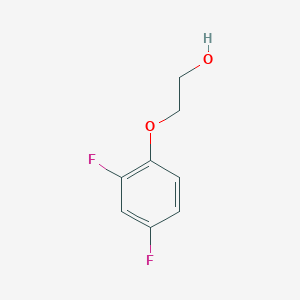

2-(2,4-Difluoro-phenoxy)-ethanol

Description

2-(2,4-Difluoro-phenoxy)-ethanol is a fluorinated aromatic ether-alcohol characterized by a phenoxy group substituted with two fluorine atoms at the 2- and 4-positions, linked to an ethanol moiety. The electron-withdrawing fluorine atoms likely enhance stability and influence solubility, while the hydroxyl group enables hydrogen bonding and derivatization.

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2-(2,4-difluorophenoxy)ethanol |

InChI |

InChI=1S/C8H8F2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 |

InChI Key |

IJIIYNDHHMOMEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Effects on Properties

2-(4-Phenylphenoxy)ethanol (CAS 19070-95-2)

- Substituents: Biphenyl group (bulky aromatic) vs. 2,4-difluoro-phenoxy.

- Applications : Used in polymer synthesis or surfactants due to its aromatic bulk .

(2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS 1826110-02-4)

- Substituents: Benzyloxy and difluoro groups vs. ethanol-linked difluoro-phenoxy.

- Key Differences: The benzyloxy group introduces additional aromaticity and lipophilicity, while the methanol group offers a shorter chain for hydrogen bonding .

Fluorinated vs. Chlorinated/Nitro Derivatives

2-(2,4-Dichlorophenoxy)ethanol (CAS 120-67-2)

- Substituents: 2,4-dichloro-phenoxy vs. difluoro-phenoxy.

- Key Differences : Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in weaker hydrogen-bonding disruption and higher lipophilicity.

- Toxicity : Chlorinated derivatives like this are often associated with higher toxicity, requiring stringent handling protocols .

2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9)

- Substituents : Nitro groups (strong electron-withdrawing) vs. fluorine.

- Key Differences : Nitro groups drastically reduce stability (risk of explosive decomposition) and increase toxicity. The compound requires emergency measures for inhalation or skin contact .

Ester Derivatives: Chain Length and Reactivity

Ethyl 2-(2,4-difluoro-phenoxy)acetate (CAS 717-30-6)

- Structure: Ethyl ester with a difluoro-phenoxy-acetate chain.

- Molecular Weight: 216.18 g/mol vs. ~192 g/mol (estimated for 2-(2,4-difluoro-phenoxy)-ethanol).

- Applications: Used as a lab reagent; ester groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to ethanol .

Ethyl 5-(2,4-difluoro-phenoxy)pentanoate

- Structure: Longer pentanoate chain vs. ethanol.

- Key Differences: Increased chain length improves solubility in non-polar solvents, making it suitable for lipid-based formulations .

Glucokinase Activator (Example P1)

- Structure: Contains 2-(2,4-difluoro-phenoxy)-propionylamino-thiazole.

2',2'-Difluorodeoxycytidine (dFdC)

- Structure : Nucleoside analog with difluoro ribose.

- Key Differences: While dFdC inhibits DNA synthesis via triphosphate incorporation, 2-(2,4-difluoro-phenoxy)-ethanol lacks a nucleoside backbone, suggesting divergent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.